molecular formula C9H6BrF3N2 B1523995 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole CAS No. 1801697-86-8

7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole

Cat. No.: B1523995
CAS No.: 1801697-86-8
M. Wt: 279.06 g/mol
InChI Key: TVFCEADQYIAZOM-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-2-nitroaniline with trifluoroacetic acid and formaldehyde, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further explored for their biological and chemical properties.

Scientific Research Applications

7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes for solar cells.

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

    1-Methyl-5-(trifluoromethyl)benzimidazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-Bromo-1-methylbenzimidazole: Lacks the trifluoromethyl group, which may influence its lipophilicity and interaction with biological targets.

    5-(Trifluoromethyl)benzimidazole: Lacks both the bromine and methyl groups, resulting in different chemical and biological properties.

Uniqueness: The presence of both bromine and trifluoromethyl groups in 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole makes it unique in terms of its reactivity and potential applications. These substituents can significantly influence the compound’s electronic properties, making it a valuable scaffold for the development of new drugs and materials.

Biological Activity

7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various microorganisms. A study reported its effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.

Microorganism MIC (μg/ml)
Staphylococcus aureus50
Escherichia coli100
Candida albicans250

These results suggest that the compound has potential as an antimicrobial agent, particularly against certain bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One significant study demonstrated that the compound inhibits cell proliferation in cancer cell lines, including MCF-7 breast cancer cells. The IC50 value for this activity was reported to be approximately 25.72 μM, indicating moderate potency .

Case Study: In Vitro Testing on Cancer Cell Lines

In a controlled laboratory setting, the compound was tested on several cancer cell lines, including:

Cell Line IC50 (μM)
MCF-725.72
U87 glioblastoma45.2

These findings underscore the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial and cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.
  • Interference with Nucleic Acids : Similar compounds have been shown to interact with DNA or RNA, potentially inhibiting viral replication or cancer cell growth.

Properties

IUPAC Name

7-bromo-1-methyl-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2/c1-15-4-14-7-3-5(9(11,12)13)2-6(10)8(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFCEADQYIAZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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